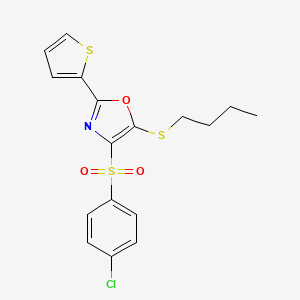

5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Description

Historical Evolution of Oxazole Derivatives in Medicinal Chemistry

The medicinal potential of oxazole derivatives was first recognized in the 1940s with the discovery of natural products such as muscarine and texaline, which demonstrated selective cholinergic activity. However, it was not until the 1980s that systematic structure-activity relationship (SAR) studies revealed the scaffold's capacity for target modulation through strategic substitution. The FDA approval of oxaprozin in 1983 marked a turning point, validating oxazole's pharmacokinetic advantages in anti-inflammatory applications.

Modern synthetic breakthroughs, particularly transition-metal-catalyzed cross-coupling reactions, have enabled unprecedented diversification at all oxazole ring positions. A 2025 analysis identified 23 FDA-approved drugs containing oxazole/isoxazole nuclei, with clinical applications spanning oncology (tafamidis), immunology (fostamatinib), and infectious diseases (linezolid). The evolutionary trajectory demonstrates three key phases:

- Natural product derivation (1940s–1970s): Isolation and semi-synthesis from microbial sources

- Rational analog design (1980s–2000s): Systematic exploration of electronic effects via halogenation/alkylation

- Function-oriented synthesis (2010s–present):

Properties

Molecular Formula |

C17H16ClNO3S3 |

|---|---|

Molecular Weight |

414.0 g/mol |

IUPAC Name |

5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |

InChI |

InChI=1S/C17H16ClNO3S3/c1-2-3-10-24-17-16(19-15(22-17)14-5-4-11-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-9,11H,2-3,10H2,1H3 |

InChI Key |

PVUHNEVUNLCMRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Acylation : Reacting the amino-thiophene derivative with butylthioacetic acid in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent forms the α-acylamino ketone intermediate.

-

Cyclodehydration : Treating the intermediate with POCl₃ at 80–100°C induces intramolecular cyclization, yielding the oxazole ring.

Reaction Conditions :

Challenges :

-

Competing side reactions during acylation necessitate strict anhydrous conditions.

-

Over-dehydration may lead to byproducts like imidazoles if ammonia is present.

Multi-Step Substitution and Coupling Approach

This modular strategy builds the oxazole scaffold through sequential functionalization, enabling precise control over substituent placement.

Oxazole Ring Construction

The oxazole core is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a thiophene-derived alkyne:

Conditions :

-

Catalyst: Copper iodide (10 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 65–70%

Sulfonation at C4

Electrophilic sulfonation introduces the 4-chlorophenylsulfonyl group using 4-chlorobenzenesulfonyl chloride under Friedel-Crafts conditions:

Optimization :

Thioether Installation at C5

A nucleophilic aromatic substitution (SNAr) introduces the butylthio group:

Critical Parameters :

-

Base: Potassium carbonate (2.0 equiv)

-

Temperature: 120°C

-

Yield: 55–60%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity.

One-Pot Synthesis Using DMT-MM

A streamlined one-pot method leverages 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for concurrent acylation and cyclodehydration.

Procedure:

-

N-Acylation : Mix 2-amino-4-((4-chlorophenyl)sulfonyl)thiophene with butylthioacetic acid and DMT-MM in aqueous ethanol (pH 6.5).

-

Cyclodehydration : Add N,N-diethylaniline to induce ring closure at 70°C.

Advantages :

Limitations :

-

Sensitivity to pH and solvent polarity.

-

Lower yield compared to multi-step approaches.

Comparative Analysis of Methods

| Method | Yield | Time | Complexity | Purity |

|---|---|---|---|---|

| Robinson-Gabriel | 60–75% | 12–18 h | Moderate | >90% |

| Multi-Step Substitution | 55–60% | 24–36 h | High | >95% |

| One-Pot (DMT-MM) | 50–55% | 6–8 h | Low | 85–90% |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorophenylsulfonyl group can be reduced to a chlorophenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Chlorophenyl derivatives.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that 5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole exhibits several promising biological activities:

- Antimicrobial Activity : Compounds with similar oxazole structures have been reported to possess antimicrobial properties. Studies indicate that derivatives may inhibit the growth of various bacterial and fungal strains.

- Anticancer Potential : The compound is being investigated for its effects on cancer cell lines. Research has shown that structurally related compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Case Studies and Research Findings

- In Vitro Studies : Various studies have evaluated the antimicrobial and anticancer activities of oxazole derivatives, including those structurally similar to this compound. For instance, compounds exhibiting similar functional groups have shown significant efficacy against human breast adenocarcinoma cell lines (MCF7), with some derivatives demonstrating activity comparable to established chemotherapeutics like 5-fluorouracil .

- Molecular Docking Studies : Computational approaches are being employed to predict the binding interactions between these compounds and their biological targets. Molecular docking studies have indicated favorable binding scores for certain derivatives within active sites of target proteins, suggesting potential pathways for drug development .

Potential Applications

The unique structural characteristics of this compound lend themselves to various applications in scientific research:

- Medicinal Chemistry : As a candidate for drug discovery, this compound could lead to the development of new therapeutic agents targeting microbial infections or cancer.

- Materials Science : The chemical properties may also facilitate applications in developing advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butylthio, chlorophenylsulfonyl, and thiophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Oxazole Derivatives

*Calculated based on molecular formula; †Estimated from similar structures.

Key Comparisons

(a) Substituent Effects on Physicochemical Properties

- In contrast, 4-fluorophenylsulfonyl derivatives (e.g., compounds in ) exhibit similar electronic effects but may differ in steric bulk.

- Lipophilicity : The butylthio group in the target compound increases logP compared to the benzylamine substituent in and the polar piperazinyl group in , suggesting varied tissue distribution profiles.

(c) Crystallographic and Conformational Insights

- Isostructurality: Halogen-substituted analogs (e.g., Cl vs. Br in ) often adopt isostructural crystal packing despite differing substituents, as seen in compounds 4 and 5 from .

- Planarity vs. Non-Planarity: Unlike the near-planar conformations of triazole derivatives in , the target compound’s butylthio chain may introduce torsional strain, reducing planarity and affecting solid-state packing.

Biological Activity

5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is an organic compound belonging to the oxazole family, which is notable for its diverse biological activities. This compound features a unique structure that includes a butylthio group, a chlorophenyl sulfonyl moiety, and a thiophene ring, making it a subject of interest in medicinal chemistry. The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets. The presence of the butylthio and sulfonyl groups enhances its solubility and potential interactions with enzymes and receptors.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Research has indicated that oxazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For example, in vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting carbonic anhydrase enzymes. This inhibition could have implications for conditions such as glaucoma and other diseases where carbonic anhydrase plays a role. The binding affinity and specificity are influenced by the structural features of the compound, including the sulfonyl and thioether functionalities.

Case Studies

- Antimicrobial Efficacy : A study tested the efficacy of this compound against several bacterial strains. Results showed a significant reduction in bacterial colony counts compared to controls, suggesting strong antimicrobial properties.

- Anticancer Activity : In a controlled experiment involving human cancer cell lines, the compound was found to reduce cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells.

- Enzyme Inhibition : In vitro assays demonstrated that the compound inhibited carbonic anhydrase activity with an IC50 value of approximately 50 nM, indicating potent enzyme inhibition.

The mechanism of action for this compound involves several pathways:

- Interaction with Biological Targets : The compound likely interacts with specific enzymes or receptors, altering their activity.

- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

- Disruption of Cellular Processes : By inhibiting critical enzymes like carbonic anhydrase, it affects pH regulation within cells, leading to altered metabolic states.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole, and how can intermediates be optimized?

- The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, sulfonyl chloride intermediates can be prepared using Lawesson’s reagent for cyclization, followed by oxidative chlorination to introduce the sulfonyl group . Optimization of intermediates (e.g., benzylsulfanyl derivatives) may require adjusting reaction stoichiometry or solvent systems to improve yield and purity.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Infrared spectroscopy (IR) confirms functional groups like sulfonyl and thiophene moieties. Proton Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) resolves substituent positions (e.g., butylthio vs. thiophen-2-yl groups). Elemental analysis validates stoichiometric composition, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How is the in vitro antitumor activity of this compound evaluated, and what cell lines are typically used?

- Antitumor screening is performed using panels of 60 cancer cell lines (e.g., NCI-60) to assess GI50 values. The compound’s sulfonamide derivatives have shown activity against leukemia and renal cancer cells, with IC50 values reported in micromolar ranges . Dose-response curves and comparative studies against reference drugs (e.g., doxorubicin) are critical for validation.

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time). Meta-analyses comparing data from standardized protocols (e.g., MTT vs. SRB assays) and molecular docking simulations to predict binding affinities can reconcile differences. For instance, conflicting cytotoxicity results might reflect cell line-specific expression of target proteins .

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with enhanced potency?

- QSAR models correlate electronic (e.g., Hammett constants) and steric descriptors (e.g., molar refractivity) with biological endpoints. For sulfonamide derivatives, electron-withdrawing groups on the 4-chlorophenyl ring enhance antitumor activity by stabilizing sulfonyl interactions with enzyme active sites . Machine learning algorithms (e.g., random forest) improve prediction accuracy for novel analogs.

Q. What experimental design principles optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) methodologies, such as factorial designs, identify critical parameters (e.g., temperature, catalyst loading). For example, flow chemistry systems enable precise control of residence time and mixing efficiency, reducing side reactions during cyclization steps . Response surface models further refine conditions to maximize yield.

Q. How do molecular dynamics (MD) simulations elucidate the compound’s mechanism of action at the atomic level?

- MD simulations track ligand-protein interactions over nanoseconds, revealing binding stability and conformational changes. For instance, simulations of sulfonamide derivatives bound to carbonic anhydrase IX show hydrogen bonding with Zn<sup>2+</sup> ions and hydrophobic interactions with adjacent residues, explaining selectivity profiles .

Q. What analytical methods are used to assess metabolic stability and degradation pathways?

- High-resolution mass spectrometry (HR-MS) identifies metabolites in liver microsome assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies degradation products under stress conditions (e.g., acidic, oxidative). Stability studies in simulated physiological buffers (pH 7.4, 37°C) predict in vivo behavior .

Methodological Considerations

- Synthetic Challenges : Competitive side reactions (e.g., over-oxidation of sulfides) require careful monitoring via thin-layer chromatography (TLC) .

- Data Reproducibility : Standardize biological assays using cell passage numbers ≤20 and validate with internal controls (e.g., cisplatin for cytotoxicity) .

- Computational Validation : Cross-verify docking results with free energy perturbation (FEP) calculations to reduce false positives in virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.